A Comprehensive Technical Guide to 4,7-Bis(4-bromophenyl)-1,10-phenanthroline (CAS Number 97802-08-9)
A Comprehensive Technical Guide to 4,7-Bis(4-bromophenyl)-1,10-phenanthroline (CAS Number 97802-08-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline, a versatile heterocyclic compound at the forefront of materials science and coordination chemistry. We will delve into its synthesis, physicochemical properties, and diverse applications, with a particular focus on its role in organic electronics, notably as a key component in Organic Light-Emitting Diodes (OLEDs). Furthermore, this guide will examine its coordination chemistry, highlighting the properties and potential applications of its metal complexes. Safety, handling, and environmental considerations will also be addressed to ensure responsible laboratory practice.
Introduction: The Architectural Elegance of a Versatile Ligand
4,7-Bis(4-bromophenyl)-1,10-phenanthroline is a symmetrically substituted aromatic compound featuring a rigid, planar 1,10-phenanthroline core flanked by two bromophenyl groups at the 4 and 7 positions. This unique architecture bestows upon the molecule a remarkable combination of electronic and steric properties, making it a highly sought-after building block in supramolecular chemistry and materials science.[1] The 1,10-phenanthroline moiety is a classic bidentate chelating ligand, renowned for its ability to form stable complexes with a wide array of metal ions.[2] The introduction of the bromophenyl substituents at the 4 and 7 positions serves several critical functions: it extends the π-conjugated system of the molecule, influencing its photophysical properties, and the bromine atoms provide reactive sites for further functionalization through cross-coupling reactions, enabling the synthesis of more complex molecular architectures.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline is paramount for its effective application.
| Property | Value | Reference |
| CAS Number | 97802-08-9 | [3] |
| Molecular Formula | C₂₄H₁₄Br₂N₂ | [3] |
| Molecular Weight | 490.19 g/mol | [3] |
| Appearance | White to off-white or brown powder | [1][4] |
| Purity | Typically ≥97% | [3] |
| Storage | 4°C, protect from light, stored under nitrogen | [3] |
Synthesis of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline: A Plausible Approach
The proposed synthesis would involve the reaction of 4,7-dibromo-1,10-phenanthroline with 4-bromophenylboronic acid in the presence of a palladium catalyst and a suitable base.
Figure 1. Proposed synthetic workflow for 4,7-Bis(4-bromophenyl)-1,10-phenanthroline.
Detailed Experimental Protocol (Proposed)
This protocol is a well-established method for Suzuki-Miyaura cross-coupling reactions and is expected to yield the desired product.
Materials:
-
4,7-Dibromo-1,10-phenanthroline
-
4-Bromophenylboronic acid
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4,7-dibromo-1,10-phenanthroline (1 equivalent), 4-bromophenylboronic acid (2.2 equivalents), and potassium carbonate (3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The solvent should be sufficient to dissolve the reactants upon heating.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 2-5 mol%).
-
Reaction: Heat the reaction mixture to reflux (typically around 80-100 °C) and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4,7-Bis(4-bromophenyl)-1,10-phenanthroline.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. While a specific ¹H NMR spectrum for the target compound was not found in the initial searches, the expected spectrum would show characteristic signals for the aromatic protons of the phenanthroline core and the two bromophenyl rings.[6][7]
Applications in Organic Electronics: A Key Player in OLED Technology
The unique electronic properties of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline make it a highly promising material for applications in organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs).[1] Phenanthroline derivatives are widely recognized for their excellent electron-transporting capabilities and high thermal stability.[8]
Figure 2. Role of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline in an OLED device.
In the multilayered architecture of an OLED, 4,7-Bis(4-bromophenyl)-1,10-phenanthroline can serve multiple critical functions:
-
Electron Transport Layer (ETL): Its electron-deficient phenanthroline core facilitates the efficient transport of electrons from the cathode towards the emissive layer, where they recombine with holes to generate light.
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Hole Blocking Layer (HBL): Due to its high highest occupied molecular orbital (HOMO) energy level, it can effectively block the passage of holes from the emissive layer to the electron transport layer, thereby confining the charge recombination zone within the emissive layer and enhancing device efficiency.[9]
-
Host Material: The wide energy gap and high triplet energy of phenanthroline derivatives make them suitable as host materials for phosphorescent emitters in OLEDs. They can facilitate efficient energy transfer to the dopant molecules, leading to high quantum efficiencies.
Coordination Chemistry: A Gateway to Functional Metal Complexes
The bidentate nitrogen atoms of the 1,10-phenanthroline core make 4,7-Bis(4-bromophenyl)-1,10-phenanthroline an excellent ligand for the formation of coordination complexes with a variety of transition metals, including but not limited to ruthenium, iridium, rhodium, and copper.[10][11] These metal complexes often exhibit unique photophysical and electrochemical properties, leading to a wide range of applications.
Figure 3. Coordination chemistry and potential applications of metal complexes.
The electronic properties of the resulting metal complexes can be finely tuned by the nature of the metal center and any ancillary ligands. For instance, iridium(III) and ruthenium(II) complexes of phenanthroline derivatives are well-known for their strong luminescence and are actively researched for applications in bioimaging, sensing, and as phosphorescent emitters in OLEDs.[2] Rhodium complexes of phenanthrolines have shown promise in medicinal chemistry, exhibiting interesting biological activities.[12] The bromophenyl groups on the ligand can be further functionalized post-complexation, allowing for the creation of multifunctional metal-containing materials.
Safety and Environmental Considerations
As with any chemical compound, proper handling and disposal of 4,7-Bis(4-bromophenyl)-1,10-phenanthroline are crucial.
6.1. Handling and Personal Protective Equipment (PPE):
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment: Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
6.2. Toxicological Information:
Specific toxicological data for 4,7-Bis(4-bromophenyl)-1,10-phenanthroline is limited. However, data for related brominated aromatic compounds and phenanthroline derivatives suggest that caution should be exercised. Brominated flame retardants, a broad class of brominated aromatic compounds, are known to be persistent in the environment and can bioaccumulate.[13][14][15] Some have been associated with adverse health effects.[16] 1,10-phenanthroline and its derivatives can exhibit biological activity, including antimicrobial properties.[11] Therefore, it is prudent to treat this compound with care and avoid unnecessary exposure.
6.3. Environmental Fate:
Brominated aromatic compounds are generally persistent in the environment and can be resistant to biodegradation.[13] Care should be taken to prevent their release into the environment. Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
4,7-Bis(4-bromophenyl)-1,10-phenanthroline stands as a testament to the power of molecular design in creating functional materials. Its robust and versatile structure provides a platform for innovation in organic electronics, coordination chemistry, and beyond. While its full potential is still being explored, the existing body of research on related phenanthroline derivatives strongly suggests a bright future for this compound in the development of next-generation OLEDs, advanced catalysts, and novel therapeutic agents. Further research focusing on the specific performance of this molecule in electronic devices and the biological activity of its metal complexes will undoubtedly unlock new and exciting applications.
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